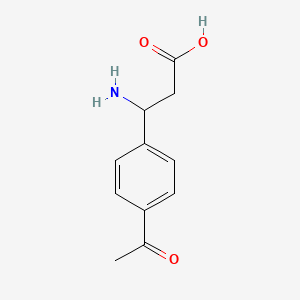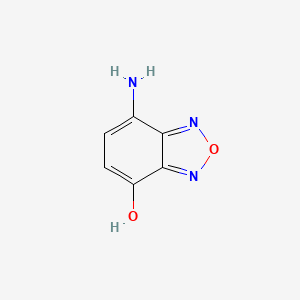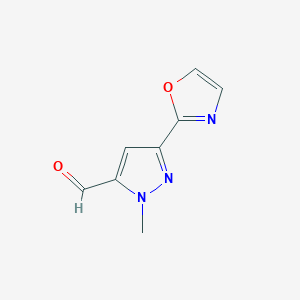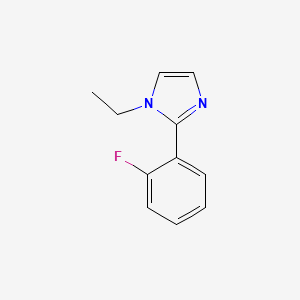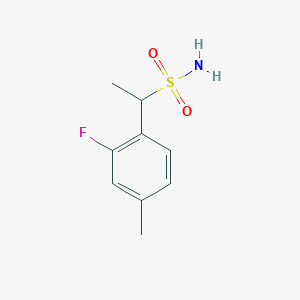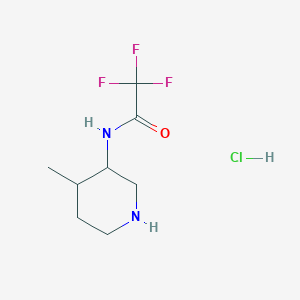
5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the pyridine carboxylic acid family and is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to the pyridine ring.
Preparation Methods
The synthesis of 5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2,4,6-trimethylpyridine with ethyl bromide, followed by carboxylation using carbon dioxide under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine ring, allowing for the subsequent nucleophilic attack on the carbon dioxide molecule .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s carboxylic acid group can undergo ionization, leading to interactions with biological molecules such as proteins and enzymes .
Comparison with Similar Compounds
5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridine: Lacks the ethyl group and carboxylic acid functionality, resulting in different chemical reactivity and applications.
3,5-Dimethylpyridine-2-carboxylic acid: Has a different substitution pattern on the pyridine ring, leading to variations in its chemical and biological properties.
2,6-Dimethylpyridine-4-carboxylic acid: Another isomer with distinct reactivity and applications due to the different positions of the methyl and carboxylic acid groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-ethyl-2,4,6-trimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-5-9-6(2)10(11(13)14)8(4)12-7(9)3/h5H2,1-4H3,(H,13,14) |
InChI Key |
QWSBVKKMGMMEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


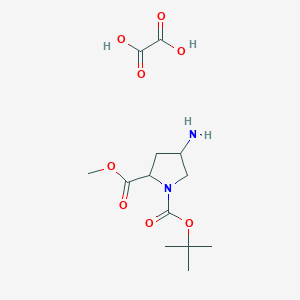
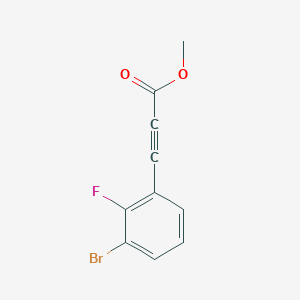
![4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13213753.png)
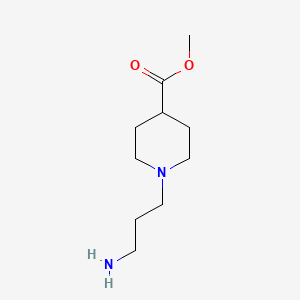
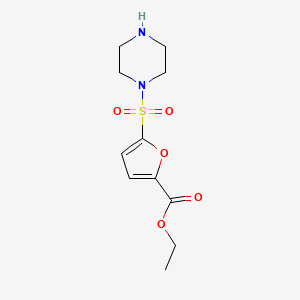
![1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13213759.png)
